Mtt-ado dea
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Overview
Description
The compound “Mtt-ado dea” is a tetrazolium salt known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. It is widely used in cell biology and biochemistry for measuring cellular metabolic activity. The compound is reduced by metabolically active cells to form a purple formazan product, which can be quantified by measuring absorbance. This property makes it a valuable tool in assays for cell viability, proliferation, and cytotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves the reaction of 2,5-diphenyltetrazolium bromide with 4,5-dimethylthiazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in a stable form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide undergoes reduction reactions in the presence of metabolically active cells. The reduction process involves the conversion of the tetrazolium salt to a purple formazan product.
Common Reagents and Conditions
The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide typically requires the presence of reducing agents such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). The reaction is carried out under physiological conditions, including appropriate temperature and pH, to mimic the cellular environment.
Major Products Formed
The major product formed from the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is a purple formazan compound. This product is insoluble in water and can be solubilized using organic solvents for quantification.
Scientific Research Applications
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is extensively used in scientific research for various applications:
Cell Viability Assays: It is used to assess the viability of cells in culture by measuring their metabolic activity.
Proliferation Studies: The compound helps in quantifying cell proliferation rates in response to different treatments.
Cytotoxicity Testing: It is employed to evaluate the cytotoxic effects of drugs, chemicals, and other agents on cells.
Cancer Research: The compound is used to screen potential anticancer agents by measuring their effects on cancer cell lines.
Toxicology: It aids in determining the toxic effects of various substances on cell health and function.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves its reduction by cellular oxidoreductase enzymes. These enzymes, which are dependent on nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), facilitate the conversion of the tetrazolium salt to the purple formazan product. The formation of formazan is directly proportional to the number of viable, metabolically active cells, allowing for the quantification of cell viability and proliferation.
Comparison with Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is similar to other tetrazolium salts used in cell viability assays, such as:
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Unlike 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, XTT produces a water-soluble formazan product, simplifying the quantification process.
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Similar to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, MTT is reduced to an insoluble formazan product, requiring solubilization for measurement.
Sodium 3’-(1-phenylaminocarbonyl)-3,4-tetrazolium-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate (WST-1): WST-1 produces a water-soluble formazan product, offering advantages in terms of ease of use and sensitivity.
The uniqueness of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide lies in its widespread use and established protocols for various cell-based assays, making it a reliable and trusted compound in scientific research.
Properties
IUPAC Name |
N-ethylethanamine;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPHKGLGNLZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.